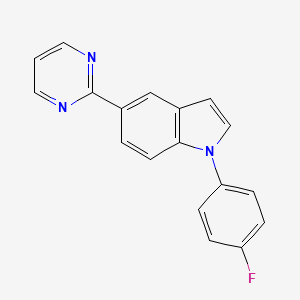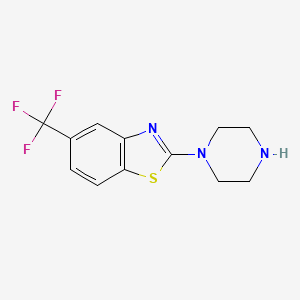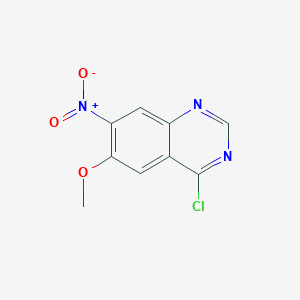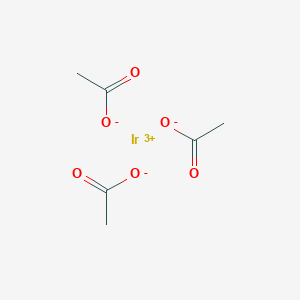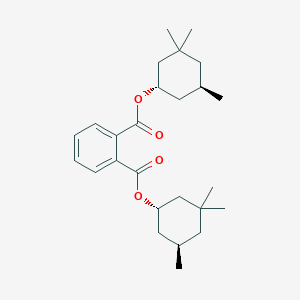
Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate: is a chemical compound with the molecular formula C26H38O4 and a molecular weight of 414.59 g/mol . This compound is typically found as a white to almost white powder or crystal .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate involves the esterification of phthalic acid with trans-3,3,5-trimethylcyclohexanol . The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of phthalic acid and trans-3,3,5-trimethylcyclohexanol into a reactor, along with the acid catalyst . The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and trans-3,3,5-trimethylcyclohexanone.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Phthalic acid and trans-3,3,5-trimethylcyclohexanone.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate: Similar in structure but with cis-configuration.
Bis(3,5,5-trimethylhexyl) Phthalate: Similar in structure but with different alkyl groups.
Uniqueness: Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate is unique due to its trans-configuration, which can influence its physical and chemical properties . This configuration can affect its reactivity and interactions with other molecules, making it distinct from its cis-counterpart .
Propiedades
Fórmula molecular |
C26H38O4 |
|---|---|
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
bis[(1S,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19-,20-/m0/s1 |
Clave InChI |
ATHBXDPWCKSOLE-MUGJNUQGSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@H]3C[C@@H](CC(C3)(C)C)C |
SMILES canónico |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


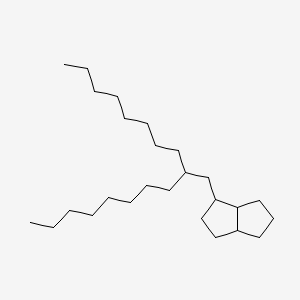
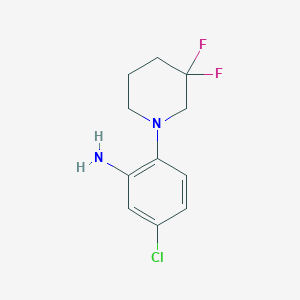
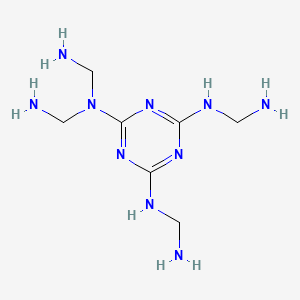
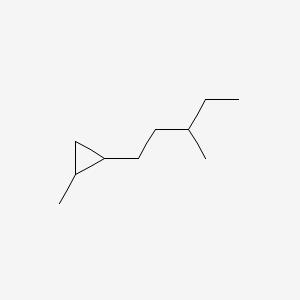
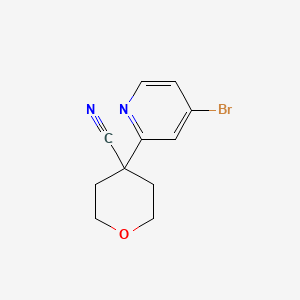
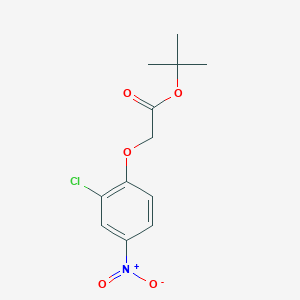
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)

![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
